molecular formula C11H10N4O4 B4922275 5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4922275
M. Wt: 262.22 g/mol
InChI Key: XUZJNHQWLJBGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group attached to a hydrazinylidene moiety, which is further linked to a diazinane trione core. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 2-methoxyphenylhydrazine with a suitable diazinane trione precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted phenylhydrazine compounds.

Scientific Research Applications

5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique diazinane trione core, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and enhances its potential for various scientific and industrial applications.

Properties

IUPAC Name

6-hydroxy-5-[(2-methoxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-7-5-3-2-4-6(7)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZJNHQWLJBGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.